molecular formula C23H21N3O5 B11450956 6-(3,4-dimethoxyphenyl)-3-(4-ethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

6-(3,4-dimethoxyphenyl)-3-(4-ethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B11450956
M. Wt: 419.4 g/mol
InChI Key: XBNBDBMNJDDIOR-UHFFFAOYSA-N
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Description

6-(3,4-Dimethoxyphenyl)-3-(4-ethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazolopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-dimethoxyphenyl)-3-(4-ethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.

    Pyridine ring construction: The pyrazole intermediate can then be reacted with a suitable aldehyde or ketone to form the pyridine ring.

    Functional group modifications: Introduction of the carboxylic acid group and other substituents (e.g., methoxy and ethoxy groups) can be done through various organic transformations such as esterification, etherification, and oxidation.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Dimethoxyphenyl)-3-(4-ethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of methoxy groups to hydroxyl groups.

    Reduction: Reduction of the carboxylic acid group to an alcohol.

    Substitution: Halogenation or nitration of the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups might yield hydroxyl derivatives, while reduction of the carboxylic acid group might yield alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for various diseases due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(3,4-dimethoxyphenyl)-3-(4-ethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
  • 6-(3,4-Dimethoxyphenyl)-3-(4-hydroxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Uniqueness

The uniqueness of 6-(3,4-dimethoxyphenyl)-3-(4-ethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid lies in its specific substituents (methoxy and ethoxy groups) and their positions on the aromatic rings. These structural features can influence the compound’s biological activity, solubility, and overall chemical properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C23H21N3O5

Molecular Weight

419.4 g/mol

IUPAC Name

6-(3,4-dimethoxyphenyl)-3-(4-ethoxyphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

InChI

InChI=1S/C23H21N3O5/c1-4-31-15-8-5-13(6-9-15)21-20-16(23(27)28)12-17(24-22(20)26-25-21)14-7-10-18(29-2)19(11-14)30-3/h5-12H,4H2,1-3H3,(H,27,28)(H,24,25,26)

InChI Key

XBNBDBMNJDDIOR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C3C(=CC(=NC3=NN2)C4=CC(=C(C=C4)OC)OC)C(=O)O

Origin of Product

United States

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